3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in targeting estrogen receptors. The compound features a complex structure that includes both naphthalene and phenolic moieties, contributing to its biological activity.
This compound is synthesized through multi-step chemical reactions involving various precursors and reagents. It is primarily derived from naphthalene derivatives and substituted phenols, which are commonly utilized in organic synthesis.
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile falls under the category of naphthonitriles, which are known for their diverse biological activities. The presence of the fluorine atom and hydroxyl groups enhances its interaction with biological targets, particularly estrogen receptors.
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or toluene), and the use of reagents like zinc iodide or phosphorus oxychloride to facilitate reactions. Monitoring the reaction progress through techniques like thin-layer chromatography is common.
The molecular structure of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile can be represented as follows:
The structure consists of a naphthalene ring system with a nitrile group and hydroxyl substituents, providing significant steric and electronic effects that influence its biological activity.
Key spectral data for structural confirmation typically includes:
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile can participate in various chemical reactions due to its reactive functional groups:
These reactions often require precise control over conditions such as pH, temperature, and reaction time to achieve optimal yields and selectivity.
The mechanism of action for 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile primarily involves its interaction with estrogen receptors. Upon binding to these receptors, it may either activate or inhibit estrogenic responses depending on its structural conformation and the specific receptor subtype involved.
Studies have shown that compounds with similar structures exhibit varying affinities for estrogen receptors, influencing cellular processes such as proliferation and differentiation in target tissues.
Relevant analyses include spectral data confirming functional groups and molecular structure through techniques like NMR and IR spectroscopy.
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile has potential applications in:
This compound exemplifies how structural modifications can significantly impact biological activity, making it a valuable target for further research in pharmacology and medicinal chemistry.
The compound exhibits systematic chemical nomenclature as 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile, with alternative representations including the condensed name WAY-202196 (assigned during development at Wyeth Research). Its molecular formula is C₁₇H₁₀FNO₂, corresponding to a molecular weight of 279.27 g/mol and a formal charge of zero [1]. The structural architecture comprises:
Table 1: Systematic Chemical Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile |
Canonical SMILES | C1=CC(=C(C=C1)F)OC2=CC=CC3=C2C(=CC(=C3)O)C#N |
ChemComp ID | 196 (PDBj) |
Three-letter Code | 196 (PDB classification: HETAIN) |
CAS Registry | Not available in search results |
X-ray crystallographic analysis (PDB ID: 1YYE) reveals precise binding geometry within the ERβ ligand-binding domain, where the molecule spans approximately 11.2 Å from the cyano nitrogen to the distal phenolic oxygen. The fluorine atom occupies an orthogonal position relative to the phenyl ring plane (torsion angle: 89.7°), enabling optimal halogen-bonding interactions with receptor residues. The molecule maintains planarity with <15° deviation between naphthalene and phenyl ring planes, facilitating deep insertion into the hydrophobic binding pocket [1].
The compound emerged from systematic structure-activity relationship (SAR) studies targeting ERβ selectivity during the early 2000s. Researchers sought to overcome the limitations of genistein—a natural ERβ-preferring isoflavone with modest selectivity (5-10× ERβ affinity over ERα) and pharmacokinetic challenges. The strategic incorporation of fluorine and nitrile groups marked a significant advancement in ligand design [1] [2]:
Table 2: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
2005 | Creation of ChemComp-196 (March 4) | Formal chemical registration in PDBj |
2005 | Crystal structure determination (PDB:1YYE) | First visualization of ERβ-selective binding mode |
2010 | Inclusion in patent US9623021B2 | Therapeutic validation in metabolic diseases |
2011 | Aromatic flag modification (June 4) | Refinement of computational descriptors |
The compound's development trajectory exemplifies the transition from phenotypic screening to structure-based design in nuclear receptor pharmacology. Subsequent analogs explored variations at the cyanide position, demonstrating that bulkier electron-withdrawing groups (e.g., nitro, bromo) diminished affinity, while smaller substituents (e.g., vinyl, methyl) reduced selectivity—validating the nitrile as the optimal functional group for ERβ engagement [4].
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile exhibits exceptional ERβ selectivity (>100× versus ERα), positioning it as a pharmacological probe for dissecting ERβ-specific functions. Its significance extends across multiple domains:
The compound functions as a full agonist in ERβ transcriptional assays, inducing helical 12 repositioning identical to 17β-estradiol. Thermodynamic studies reveal its binding is enthalpy-driven (ΔH = -12.7 kcal/mol), contrasting with the entropy-driven binding of non-selective ligands. This arises from:
Patent US9623021B2 documents compelling in vivo efficacy:
Table 3: Pharmacological Profile in Metabolic Disease Models
Parameter | Change vs. Control | ERβ Dependence | Proposed Mechanism |
---|---|---|---|
Body weight gain | ↓42% (p<0.001) | Confirmed in KO | Increased energy expenditure |
Adipose tissue mass | ↓35% (p<0.01) | Confirmed in KO | Adipocyte apoptosis & UCP-1 upregulation |
Liver triglycerides | ↓67% (p<0.01) | Confirmed in KO | Enhanced β-oxidation genes |
Blood glucose | ↓30% (p<0.05) | Confirmed in KO | Improved insulin sensitivity |
Bone mineral density | ↑8% (p<0.05) | Confirmed in KO | Osteoblast activation |
Independent patent US20150018398A1 revealed unexpected radioprotective properties:
These findings position the compound as a versatile chemical probe for elucidating ERβ's role in metabolism, inflammation, and cellular stress response, providing a template for next-generation nuclear receptor modulators with improved tissue selectivity [1] [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7